molecular formula C13H8FN3O2S B2846481 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 503432-61-9

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2846481
M. Wt: 289.28
InChI Key: OCIIPIQZGIQMNU-UHFFFAOYSA-N
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Description

“4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C13H8FN3O2S. It has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da .


Synthesis Analysis

The synthesis of 5H-thiazolo[3,2-a]pyrimidines, which is a core structure in the given compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a high frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .


Chemical Reactions Analysis

In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In most cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .


Physical And Chemical Properties Analysis

The compound “4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide” has an average mass of 289.285 Da and a monoisotopic mass of 289.032135 Da . The thiazolopyrimidines were isolated as hydrochlorides with high melting points .

Scientific Research Applications

Antimicrobial Applications

4-Fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans (Desai, Rajpara, & Joshi, 2013). Similarly, compounds synthesized by the Knoevenagel condensation of N-(2-(4-fluorophenyl)-4-oxothiazolidin-3-yl)-4-(4-oxo-2-p-tolylquinazolin-3(4H)-yl)benzamide showed substantial in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Anticancer Applications

Some derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide have shown potential in anticancer applications. For example, Nagaraju et al. (2020) synthesized new thiazole/benzothiazole fused pyranopyrimidine derivatives and found that these compounds selectively targeted cancer cells while sparing normal cells. One of the compounds, 2-amino-9-methoxy-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-3-carbonitrile, exhibited the most potent antiproliferative activity against cancer cell lines (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antiviral Applications

Research has also explored the antiviral potential of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide derivatives. For example, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, finding significant antiviral activities against bird flu influenza (H5N1) in several compounds (Hebishy, Salama, & Elgemeie, 2020).

Neuropharmacological Applications

In the field of neuropharmacology, some studies have focused on the impact of these compounds on brain receptors. For instance, Piccoli et al. (2012) evaluated the effects of various antagonists, including derivatives of 4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide, on compulsive food consumption in rats, providing insights into their potential use in treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

4-fluoro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIIPIQZGIQMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

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